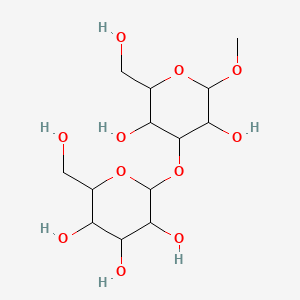

Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is a chemical compound with the molecular formula C13H24O11 and a molecular weight of 356.32 g/mol . It is a white to off-white solid that is soluble in DMSO, methanol, and water . This compound is primarily used in organic synthesis and has various applications in scientific research .

准备方法

Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside can be synthesized through multiple routes. One common method involves the reaction of methyl-alpha-D-galactopyranoside with 2-nitrophenyl-beta-D-glucopyranoside . The reaction is typically carried out in the presence of a phosphate buffer and beta-glucosidase from Thermus thermophilus, which is overexpressed in E. coli cells . The reaction is conducted at 55°C for approximately 7 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for higher yields and purity.

化学反应分析

Isopropylidenation

The 2,3-hydroxyl groups of the mannopyranosyl residue can be regioselectively protected using 2-methoxypropene in the presence of catalytic p-toluenesulfonic acid (TsOH·H₂O). This reaction proceeds efficiently in anhydrous DMF at elevated temperatures (50–70°C), yielding 2,3-O-isopropylidene derivatives with 85–93% yields (Table 1) .

Table 1: Direct 2,3-O-isopropylidenation conditions and yields

| Substrate | Catalyst (TsOH·H₂O) | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Mannopyranoside | 0.1 equiv | 70°C | 4 | 93 |

| Derivatives | 0.02–0.1 equiv | 50–70°C | 2–10 | 85–93 |

Silylation and Benzylation

The 6-hydroxyl group is selectively silylated using tert-butyldiphenylsilyl chloride (TBDPSCl) in DMF with imidazole. Subsequent benzylation of the 2-hydroxyl group enables further functionalization. For example, methyl 3,4,6-tri-O-benzyl-2-O-α-D-mannopyranosyl derivatives are intermediates in talopyranoside synthesis .

Oxidation of Hydroxyl Groups

Primary hydroxyl groups are oxidized to ketones using pyridinium chlorochromate (PCC). For instance, oxidation of protected intermediates (e.g., methyl 3,4,6-tri-O-benzyl-2-O-[6-O-TBDPS-α-D-mannopyranosyl]-α-D-mannopyranoside) yields carbonyl derivatives, which are precursors for talopyranosyl analogs .

Stereoselective Reduction

Sodium borohydride (NaBH₄) reduces ketones back to alcohols with retention of stereochemistry. This step is critical in synthesizing methyl 2-O-α-D-talopyranosyl-α-D-mannopyranoside from oxidized intermediates .

Branching via Trichloroacetimidate Donors

The compound serves as an acceptor in glycosylation reactions with 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate. Using trimethylsilyl triflate (TMSOTf) as a promoter, 3,6-branched mannose trisaccharides are synthesized in 50.4% total yield (Scheme 1) .

Scheme 1: Trisaccharide synthesis

-

Glycosylation : TMSOTf, CH₂Cl₂, −15°C to rt, 2 h (92% yield).

-

Acetylation : Pyridine, Ac₂O (96% yield).

-

Deprotection : 70% AcOH, 70°C (91% yield).

Conformational Flexibility and Reactivity

Vacuum UV circular dichroism (CD) studies reveal significant conformational flexibility at the α(1→3) glycosidic linkage in aqueous solutions. This flexibility allows the disaccharide to adopt multiple conformers, facilitating diverse reactivity in solution-phase reactions .

Structural Confirmation Techniques

Key intermediates and products are characterized using:

科学研究应用

Organic Synthesis

Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is utilized as a glycosyl donor in organic synthesis. It plays a critical role in the synthesis of complex carbohydrates and glycoconjugates, which are vital for understanding biological processes and developing therapeutic agents .

Study of Glycosyltransferases

This compound is instrumental in studying UDP-N-acetylglucosamine: α-D-mannoside β-2-N-acetylglucosaminyltransferase, an enzyme involved in glycan biosynthesis. Understanding this enzyme's function can lead to insights into glycoprotein formation and its implications in health and disease .

Antimicrobial Research

Research indicates that α-D-mannopyranosides, including methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, exhibit inhibitory effects on the adhesion of pathogenic bacteria such as Escherichia coli to host cells. This property suggests potential applications in developing treatments for urinary tract infections (UTIs) by blocking bacterial adhesion through FimH antagonism .

Cancer Research

Recent studies have explored the use of mannosides in boron neutron capture therapy (BNCT). Compounds similar to methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside have shown promise in targeting tumor cells for selective irradiation, enhancing therapeutic efficacy while minimizing damage to surrounding healthy tissues .

Case Study 1: Antimicrobial Activity

A study demonstrated that methyl α-D-mannopyranosides can significantly inhibit the binding of E. coli to uroepithelial cells. The inhibition was measured using competitive binding assays, revealing a Kd value indicative of strong binding affinity to FimH . This suggests that derivatives of methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside could be developed into therapeutic agents for preventing UTIs.

Case Study 2: Glycosyltransferase Inhibition

Research focused on the role of methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside in inhibiting specific glycosyltransferases revealed its potential as a tool for studying glycan biosynthesis pathways. The compound's ability to act as a substrate for these enzymes allows researchers to elucidate mechanisms of glycan formation and their biological significance .

作用机制

The mechanism of action of Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside involves its interaction with specific molecular targets and pathways. It is known to act as a substrate for certain enzymes, facilitating biochemical reactions . The exact molecular targets and pathways can vary depending on the specific application and context of its use .

相似化合物的比较

Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include methyl-alpha-D-galactopyranoside and 2-nitrophenyl-beta-D-glucopyranoside, which are used in its synthesis . These compounds share some structural similarities but differ in their functional groups and reactivity .

生物活性

Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside, also known as methyl alpha-D-mannobioside, is a disaccharide composed of two alpha-D-mannose units. This compound has garnered interest in various fields of biological research due to its unique structural properties and potential applications in glycobiology and immunology.

Biological Activities

This compound exhibits several notable biological activities:

- Interaction with Lectins : This compound interacts with various lectins that recognize mannose residues, playing a crucial role in cell recognition processes. Such interactions are vital for understanding cellular adhesion and signaling pathways .

- Immune Response Modulation : Due to its structural similarity to glycoproteins on cell surfaces, it may influence immune responses. This modulation could have therapeutic implications, particularly in conditions where immune system regulation is necessary.

- Diagnostic Potential : Research indicates that certain pathogens, such as Mycobacterium tuberculosis, can bind specifically to this disaccharide. This property suggests its potential use in developing diagnostic assays for detecting these bacteria in clinical samples.

Case Studies and Experimental Evidence

- Lectin Binding Studies : A study demonstrated that this compound could inhibit the binding of certain lectins, providing insights into its potential as a therapeutic agent against infections caused by uropathogenic Escherichia coli (UPEC). The compound displayed competitive binding activity with Kd values comparable to established inhibitors .

- Glycosyltransferase Interactions : The compound has been utilized in studies involving UDP-N-acetylglucosamine: α-D-mannoside β-2-N-acetylglucosaminyltransferase, highlighting its relevance in glycosylation processes essential for protein modification .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds reveals differences in biological activity:

| Compound Name | Structure Overview | Unique Features |

|---|---|---|

| Methyl 3-O-(β-D-mannopyranosyl)-α-D-mannopyranoside | Similar structure but with β-linkage | Different binding properties due to β-linkage |

| Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside | Contains two α-D-mannopyranosyl units | Increased complexity and potential biological activity |

| Methyl α-D-mannopyranoside | Simple monomeric form | Basic unit without additional glycosidic linkages |

The unique linkage pattern and methylation at the 3-position of this compound significantly influence its biological interactions and activities.

属性

IUPAC Name |

2-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKXHOIRHHAHDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。